molecular formula C18H19N5O2 B2936978 1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-56-4

1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2936978
CAS No.: 919031-56-4
M. Wt: 337.383
InChI Key: ONVXPOQPYLUNRB-UHFFFAOYSA-N
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Description

GSK-3 inhibitor VIII is a promising drug candidate for the treatment of various diseases. In

Scientific Research Applications

Synthesis and Antiviral Activity

The synthesis of novel purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, was explored for their antiviral activities. These compounds demonstrated moderate activity against rhinoviruses at non-toxic levels, showcasing their potential in antiviral research (S. H. Kim et al., 1978).

Potential in Antidepressant and Anxiolytic Therapy

A series of derivatives showed promising results as potential antidepressant agents in animal models, indicating the chemical's relevance in neuroscience research. One compound in particular displayed significant anxiolytic effects, surpassing those of traditional anxiolytic drugs in preliminary studies (A. Zagórska et al., 2016).

Antagonistic Activities at Adenosine Receptors

Research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones unveiled potent and selective antagonists for A(3) adenosine receptors. This discovery could have implications for the development of therapeutics targeting various diseases through adenosine receptor modulation (P. Baraldi et al., 2005).

Properties

IUPAC Name

4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6H-purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-10-5-7-13(8-6-10)9-22-16(24)14-15(21(4)18(22)25)20-17-19-11(2)12(3)23(14)17/h5-8H,9H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVXPOQPYLUNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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